molecular formula C17H16BrClN2O4 B11691129 N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B11691129
M. Wt: 427.7 g/mol
InChI Key: PPJCEXLQECRDIO-AWQFTUOYSA-N
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Description

N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound with the molecular formula C17H16BrClN2O4 This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenoxy group, and a dimethoxyphenyl group

Properties

Molecular Formula

C17H16BrClN2O4

Molecular Weight

427.7 g/mol

IUPAC Name

N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C17H16BrClN2O4/c1-23-15-8-11(7-14(18)17(15)24-2)9-20-21-16(22)10-25-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

PPJCEXLQECRDIO-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with 2-(4-chlorophenoxy)acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenyl)acetohydrazide
  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenyl)hydrazide

Uniqueness

N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to the presence of both bromine and chlorine atoms, as well as the dimethoxyphenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

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